molecular formula C12H16O3 B8566875 Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate

Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate

Cat. No. B8566875
M. Wt: 208.25 g/mol
InChI Key: DFVHHNFVMMCKAK-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

A solution of methyl 2,2-dimethyl-3-(3-benzyloxyphenyl)propionate (208 mg, 0.7 mmole) in 10 mL of MeOH and 1 mL of 1N HCl was treated with 10% Pd/C (100 mg) and hydrogenated on a Parr shaker with 50 psi H2 pressure for 1 hour. The catalyst was filtered, and the filtrate was concentrated, diluted with H2O and extracted with Et2O. The extracts were washed with H2O, dried and the solvent removed, and gave the titled product, 140 mg (97% yield). MS (ESI) 209 (MH+).
Name
methyl 2,2-dimethyl-3-(3-benzyloxyphenyl)propionate
Quantity
208 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:22])([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]CC2C=CC=CC=2)[CH:9]=1)[C:3]([O:5][CH3:6])=[O:4]>CO.Cl.[Pd]>[CH3:1][C:2]([CH3:22])([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[CH:9]=1)[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
methyl 2,2-dimethyl-3-(3-benzyloxyphenyl)propionate
Quantity
208 mg
Type
reactant
Smiles
CC(C(=O)OC)(CC1=CC(=CC=C1)OCC1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The extracts were washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OC)(CC1=CC(=CC=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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